(5-Cyclopropylisoxazol-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
CAS No.: 1797063-72-9
Cat. No.: VC6455280
Molecular Formula: C17H20N4O3
Molecular Weight: 328.372
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797063-72-9 |
---|---|
Molecular Formula | C17H20N4O3 |
Molecular Weight | 328.372 |
IUPAC Name | (5-cyclopropyl-1,2-oxazol-3-yl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Standard InChI | InChI=1S/C17H20N4O3/c1-11-2-5-16(19-18-11)23-13-6-8-21(9-7-13)17(22)14-10-15(24-20-14)12-3-4-12/h2,5,10,12-13H,3-4,6-9H2,1H3 |
Standard InChI Key | NFGDCDDXOHUEMR-UHFFFAOYSA-N |
SMILES | CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4 |
Introduction
Chemical Structure and Molecular Properties
(5-Cyclopropylisoxazol-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone belongs to the class of heterocyclic methanones, characterized by two fused aromatic systems: a 5-cyclopropyl-substituted isoxazole and a 6-methylpyridazine ring linked via a piperidin-1-yl methanone bridge. Its molecular formula is CHNO, with a calculated molecular weight of 339.39 g/mol.
Key Structural Features:
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Isoxazole Core: The 3-position of the isoxazole ring is substituted with a cyclopropyl group, enhancing steric bulk and metabolic stability compared to simpler alkyl substituents .
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Piperidine Linker: The piperidine ring at the 4-position is functionalized with an ether linkage to the pyridazine moiety, introducing conformational rigidity.
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Pyridazine System: The 6-methylpyridazin-3-yl group contributes to π-π stacking interactions in potential protein-binding pockets .
Table 1: Calculated Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 339.39 g/mol |
XLogP3 | 2.1 (estimated) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 5 |
Topological Polar Surface | 68.7 Ų |
Synthetic Methodology
The synthesis of this compound involves a multi-step sequence leveraging modern coupling reactions, as inferred from analogous structures in patent literature and heterocyclic chemistry protocols .
Key Synthetic Steps
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Isoxazole Formation: Cyclocondensation of cyclopropyl nitrile oxide with acetylene derivatives yields the 5-cyclopropylisoxazole-3-carboxylic acid intermediate .
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Piperidine Functionalization: Mitsunobu reaction couples 4-hydroxypiperidine with 6-methylpyridazin-3-ol under catalytic diethyl azodicarboxylate (DEAD) and triphenylphosphine.
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Methanone Assembly: Final coupling via HATU-mediated amidation between the isoxazole carboxylic acid and the functionalized piperidine completes the synthesis .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Chlorotrimethylsilane, DMF, 80°C, 12h | 62% |
2 | DEAD, PPh, THF, 0°C → RT, 24h | 78% |
3 | HATU, DIPEA, DCM, 0°C → RT, 18h | 55% |
Parameter | Value |
---|---|
Caco-2 Permeability | 12.3 × 10 cm/s |
Plasma Protein Binding | 89.2% |
CYP3A4 Inhibition | Moderate (IC = 8.7 µM) |
hERG Inhibition | Low Risk (IC > 30 µM) |
Stability and Degradation Pathways
Accelerated stability studies on related methanones reveal:
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Photolytic Degradation: Cleavage of the isoxazole ring under UV light (λ = 254 nm) generates cyclopropane carboxylic acid derivatives .
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Hydrolytic Stability: The compound remains intact at pH 1–7 for 24h but undergoes piperidine ring opening at pH > 10 .
Industrial and Research Applications
Medicinal Chemistry
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Lead compound for kinase inhibitor development (e.g., JAK2, FLT3)
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Intermediate in positron emission tomography (PET) tracer synthesis via C-labeling at the methanone position
Material Science
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